N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S2 and its molecular weight is 485.55. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound with significant potential in the field of medicinal chemistry. Its complex structure suggests a diverse range of biological activities, particularly in the areas of anticancer and antimicrobial properties. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- This compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that it exhibits potent cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation.
- A study demonstrated that compounds with similar thieno[3,2-d]pyrimidine structures showed significant inhibition of tumor growth in vitro and in vivo models .
-
Antimicrobial Properties :
- The compound has shown promising antibacterial and antifungal activities. It was tested against several pathogenic strains, demonstrating effective inhibition of bacterial growth.
- The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Cell Line/Organism | Activity Observed | IC50 Value (µM) |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | Cytotoxicity | 10 |
Study 2 | HeLa (Cervical Cancer) | Apoptosis Induction | 15 |
Study 3 | E. coli | Antibacterial | 25 |
Study 4 | C. albicans | Antifungal | 30 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The thieno[3,2-d]pyrimidine moiety is known to interfere with folate metabolism, which is crucial for DNA synthesis in both cancerous and microbial cells .
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c1-30-18-9-5-6-14(20(18)31-2)12-25-19(28)13-33-23-26-16-10-11-32-21(16)22(29)27(23)17-8-4-3-7-15(17)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCIRSFTYJASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.